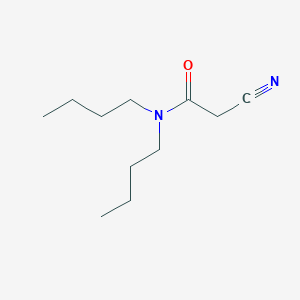

N,N-Dibutyl-2-cyanoacetamide

CAS No.: 53807-36-6

Cat. No.: VC19595571

Molecular Formula: C11H20N2O

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53807-36-6 |

|---|---|

| Molecular Formula | C11H20N2O |

| Molecular Weight | 196.29 g/mol |

| IUPAC Name | N,N-dibutyl-2-cyanoacetamide |

| Standard InChI | InChI=1S/C11H20N2O/c1-3-5-9-13(10-6-4-2)11(14)7-8-12/h3-7,9-10H2,1-2H3 |

| Standard InChI Key | CQPQBICYNIUIIF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN(CCCC)C(=O)CC#N |

Introduction

Structural and Molecular Characteristics

N,N-Dibutyl-2-cyanoacetamide (chemical formula: ) features a central acetamide group () modified by two butyl chains attached to the nitrogen atom and a cyano () group at the α-position. This configuration imparts distinct electronic and steric properties:

-

Molecular Geometry: The butyl groups introduce significant hydrophobicity, while the electron-withdrawing cyano group enhances the acidity of the α-hydrogen (), facilitating deprotonation in synthetic reactions .

-

Spectroscopic Signatures: Infrared (IR) spectroscopy of analogous compounds reveals characteristic peaks for the amide carbonyl () and nitrile () groups . Nuclear magnetic resonance (NMR) spectra would display distinct signals for the butyl protons () and the α-methylene group adjacent to the cyano moiety () .

Table 1: Comparative Physicochemical Properties of Cyanoacetamide Derivatives

*Assumed similar to N,N-diethyl analog due to structural homology .

Synthetic Methodologies

The synthesis of N,N-dibutyl-2-cyanoacetamide likely follows established pathways for cyanoacetamide derivatives, leveraging nucleophilic acyl substitution or condensation reactions:

Condensation of Cyanoacetic Acid with Dibutylamine

A direct route involves reacting cyanoacetic acid with excess dibutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC):

This method parallels the synthesis of N,N-diethyl-2-cyanoacetamide, where diethylamine substitutes dibutylamine .

Gewald Three-Component Reaction (3CR)

Cyanoacetamides serve as key intermediates in the Gewald reaction to synthesize 2-aminothiophenes . For example, N-butyl-2-cyanoacetamide reacts with aldehydes and elemental sulfur to yield thiophene derivatives with pharmacological activity . Extending this to N,N-dibutyl-2-cyanoacetamide could enable access to diversely substituted heterocycles.

Functional Applications

Pharmaceutical Intermediate

Cyanoacetamides are pivotal in designing enzyme inhibitors. For instance, N-butyl-2-cyanoacetamide derivatives exhibit inhibitory activity against 15-lipoxygenase-1 (15-LOX-1), a target in neurodegenerative and inflammatory diseases . The dibutyl variant’s enhanced lipophilicity may improve blood-brain barrier penetration, potentiating neuroprotective applications.

Organic Synthesis Building Block

The α-cyano group’s reactivity enables diverse transformations:

-

Knoevenagel Condensation: Forms α,β-unsaturated nitriles with aldehydes, useful in polymer chemistry .

-

Cyclization Reactions: Generates heterocyclic scaffolds such as pyridines and pyrimidines under basic conditions .

Future Research Directions

-

Experimental Characterization: Prioritize NMR, IR, and mass spectrometry to confirm structural predictions.

-

Biological Screening: Evaluate inhibitory activity against 15-LOX-1 and other disease-relevant enzymes .

-

Solubility Optimization: Explore co-solvent systems to enhance aqueous compatibility for pharmaceutical formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume